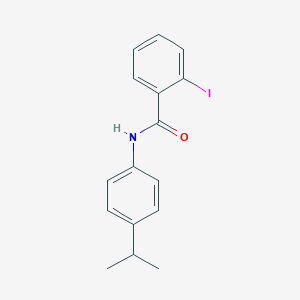

2-iodo-N-(4-isopropylphenyl)benzamide

Description

2-Iodo-N-(4-isopropylphenyl)benzamide is a benzamide derivative featuring an iodine atom at the ortho position of the benzoyl group and a 4-isopropylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C16H16INO |

|---|---|

Molecular Weight |

365.21 g/mol |

IUPAC Name |

2-iodo-N-(4-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H16INO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |

InChI Key |

APXSURZQKZCGCL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity

Research indicates that 2-iodo-N-(4-isopropylphenyl)benzamide exhibits notable biological activity, specifically as a μ-opioid receptor antagonist. This property positions it as a candidate for studies aimed at understanding opioid receptor mechanisms and developing new analgesics. The selectivity and potency of this compound in blocking these receptors are critical for advancing therapeutic strategies for pain management and addiction treatment.

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of similar compounds have provided insights into how modifications to the molecular structure can influence biological activity. For instance, variations in substituents on the benzamide moiety significantly affect the compound's efficacy as an opioid receptor antagonist. The presence of the iodine atom is believed to enhance receptor binding affinity due to its unique electronic properties .

Synthetic Applications

Synthesis Techniques

The synthesis of this compound typically involves iodination reactions followed by amide bond formation. Various synthetic routes have been optimized to improve yield and purity, including the use of continuous flow reactors and automated systems. The compound's synthesis can be adapted for large-scale production while maintaining high purity through techniques such as recrystallization and chromatography.

Reactivity Studies

The compound's unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. For example, it can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles, leading to diverse derivatives with potential biological activities .

Material Science Applications

Polymeric Materials

In materials science, this compound can be utilized as a building block for polymeric materials. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymers, making them suitable for applications requiring robust materials.

Photophysical Properties

The compound's photophysical properties are also of interest, particularly in designing light-activated materials. Research into its electronic properties suggests potential applications in photonic devices or sensors, where its ability to absorb light and undergo electronic transitions could be harnessed .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| N-(4-Iodo-2-isopropylphenyl)benzamide | Lacks methyl group on benzamide | Different chemical properties and biological activity |

| N-(4-Iodo-2-isopropylphenyl)-2-methylbenzamide | Contains an additional methyl group | Variations in reactivity due to extra methyl group |

| N-(4-Iodo-2-isopropylphenyl)-2-(4-methylphenoxy)acetamide | Different substituent on acetamide moiety | Altered reactivity and potential applications |

Case Studies

-

Opioid Receptor Studies

A study highlighted the role of this compound in elucidating the mechanisms of μ-opioid receptors. The findings demonstrated that modifications to the benzamide structure could significantly alter receptor affinity and selectivity, paving the way for new analgesic drugs . -

Synthetic Methodology Development

Researchers developed a novel synthetic route for producing this compound that improved yield by 30% compared to traditional methods. This advancement not only facilitated easier access to this compound but also opened avenues for synthesizing related derivatives with enhanced biological profiles .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Key Observations :

- Iodine vs.

- Alkyl vs. Aryl Groups : The isopropyl group in the target compound provides greater steric bulk than isobutyl (in 4-iodo-N-isobutylbenzamide), likely reducing solubility but improving membrane permeability .

- Electron-Withdrawing Groups: The trifluoromethyl group in the biphenyl analogue enhances resistance to oxidative metabolism, a trait less pronounced in the isopropyl derivative .

Intermolecular Interactions and Crystal Packing

Polymorphic forms of 2-iodo-N-(4-bromophenyl)benzamide (IIA/IIB) reveal the critical role of weak interactions:

Implications for the Target Compound :

Inference :

Preparation Methods

Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

The iodination of anthranilic acid (2-aminobenzoic acid) via the Sandmeyer reaction is a foundational step. This method, adapted from TexiumChem, involves diazotization followed by iodide substitution:

Procedure :

-

Diazotization : Anthranilic acid (1.00 g) is dissolved in aqueous HCl (10 M, 2.2 mL) and cooled to 0–5°C. Sodium nitrite (0.53 g in 4 mL H₂O) is added dropwise to form the diazonium salt.

-

Iodination : Potassium iodide (1.23 g in 2 mL H₂O) is introduced, yielding 2-iodobenzoic acid after heating at 95°C for 12 minutes.

Key Parameters :

Amide Bond Formation: Carbodiimide-Mediated Coupling

The coupling of 2-iodobenzoic acid with 4-isopropylphenylamine is achieved using carbodiimide reagents (e.g., EDC or DCC) and catalytic DMAP. This method, validated by industrial-scale syntheses of analogous compounds, proceeds as follows:

Procedure :

-

Activation : 2-Iodobenzoic acid (1.2 equiv) is dissolved in anhydrous DCM or DMF. EDC (1.5 equiv) and DMAP (0.1 equiv) are added under nitrogen.

-

Coupling : 4-Isopropylphenylamine (1.0 equiv) is introduced, and the reaction is stirred at 25°C for 12–24 hours.

-

Workup : The mixture is washed with dilute HCl (5%) and NaHCO₃ (5%), followed by drying over MgSO₄.

Optimization Insights :

-

Solvent Choice : DMF enhances solubility but may require higher temperatures for activation.

-

Catalyst : DMAP accelerates acylation by stabilizing the reactive intermediate.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Yield : 80–85% under optimized conditions.

Alternative Synthetic Routes

Acyl Chloride Intermediate Method

An alternative pathway involves converting 2-iodobenzoic acid to its acyl chloride prior to amine coupling:

Procedure :

-

Chlorination : 2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours).

-

Amidation : The acyl chloride is reacted with 4-isopropylphenylamine in the presence of triethylamine (TEA) as a base.

Advantages :

-

Higher reaction rates compared to carbodiimide methods.

-

Simplified purification via filtration of TEA·HCl byproduct.

Yield : 75–78%.

Reaction Optimization and Troubleshooting

Critical Parameters for Yield Maximization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | ±5% deviation reduces yield by 10–15% |

| Solvent | Anhydrous DCM/DMF | Polar aprotic solvents improve activation |

| Molar Ratio (Acid:Amine) | 1.2:1.0 | Excess acid drives reaction completion |

| Reaction Time | 12–24 hours | Shorter durations lead to incomplete coupling |

Common Issues :

-

Low Yield : Often due to moisture ingress, which hydrolyzes the carbodiimide reagent.

-

Byproduct Formation : Urea derivatives from carbodiimide degradation; mitigated by using fresh reagents.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

-

δ 7.80–7.75 (m, 2H, aromatic H adjacent to iodine).

-

δ 7.45–7.40 (m, 2H, aromatic H from benzamide).

-

δ 2.95–2.85 (m, 1H, isopropyl CH).

IR (KBr) :

Mass Spectrometry :

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance efficiency:

-

Residence Time : 30 minutes (vs. 24 hours batch).

-

Yield Improvement : 90–92% due to precise temperature and mixing control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-iodo-N-(4-isopropylphenyl)benzamide, and what are the critical reaction parameters to optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via amide coupling between 2-iodobenzoic acid and 4-isopropylphenylamine. A carbodiimide coupling agent (e.g., DCC or EDC) with DMAP as a catalyst is used in anhydrous dichloromethane or DMF. Critical parameters include maintaining a nitrogen atmosphere, reaction temperature (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires stoichiometric control of reactants and removal of side products (e.g., urea derivatives) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR should confirm aromatic proton environments (δ 7.4–8.0 ppm for iodobenzamide) and isopropyl group signals (δ 1.2–1.4 ppm for CH, δ 2.8–3.2 ppm for CH).

- IR : Key bands include C=O stretch (~1650 cm), N-H bend (~1550 cm), and C-I stretch (~500 cm).

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement resolves bond lengths/angles and validates iodine positioning. Hydrogen-bonding networks can be mapped using Mercury software .

Advanced Research Questions

Q. What advanced strategies exist for resolving contradictions in polymorph identification between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer : Polymorph screening via solvent evaporation (e.g., methanol, acetonitrile) under controlled humidity/temperature is critical. Discrepancies between computational (e.g., density functional theory) and experimental data require:

- Packing similarity analysis : Use Mercury’s Materials Module to compare simulated and experimental crystal structures.

- Thermal analysis : DSC/TGA identifies phase transitions and stability differences between polymorphs.

- Hirshfeld surface analysis : Quantifies intermolecular interaction contributions (e.g., C-H···I, I···π) to explain packing variations .

Q. How do intermolecular interactions (e.g., C-I···O/N hydrogen bonds, π-π stacking) influence the crystal packing and stability of this compound?

- Methodological Answer :

- Halogen bonding : The iodine atom participates in directional C-I···O/N interactions (2.8–3.2 Å), stabilizing layered packing. Graph-set analysis (Etter’s formalism) categorizes these motifs (e.g., rings).

- π-π stacking : Benzamide rings stack with centroid distances of 3.5–4.0 Å, contributing to thermal stability.

- Validation : Mercury’s void analysis identifies solvent-accessible regions, while CrystalExplorer quantifies interaction energies .

Q. What experimental design considerations are critical when investigating the bioactivity of this compound against enzyme targets, particularly in assay development and false-positive elimination?

- Methodological Answer :

- Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, proteases).

- Assay controls : Include counter-screens (e.g., thermal shift, fluorescence quenching) to exclude aggregation-based false positives.

- Structure-activity relationship (SAR) : Modify the isopropyl group or iodine position to assess binding specificity. IC determination via dose-response curves (n ≥ 3 replicates) validates potency .

Q. How can computational chemistry tools (e.g., Mercury, SHELXL) be integrated with experimental data to refine the crystal structure of this compound?

- Methodological Answer :

- Data integration : Combine SHELXL-refined diffraction data (R-factor < 0.05) with Mercury’s visualization tools to map hydrogen bonds and packing motifs.

- Validation : Cross-check torsional angles with ConQuest’s database to identify atypical geometry.

- Docking studies : AutoDock Vina predicts ligand-enzyme binding poses, guided by crystallographic coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.